Synthesis of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid
Synthesis of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. We will explore the strategic disconnection of the target molecule into key precursors, detail the synthesis of these intermediates, and critically evaluate the primary methodologies for the crucial C-N bond formation. The discussion emphasizes the rationale behind experimental choices, comparing classical and modern catalytic approaches such as Nucleophilic Aromatic Substitution (SNAr), the Ullmann condensation, and the Buchwald-Hartwig amination. Detailed, step-by-step protocols are provided for each major transformation, supported by workflow diagrams and a thorough analysis of the advantages and limitations of each route. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this synthetic process.
Strategic Approach: Retrosynthetic Analysis
The synthesis of a complex molecule begins with a logical deconstruction into simpler, commercially available, or easily synthesized starting materials. For the target molecule, 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid, the most logical retrosynthetic disconnection is at the C-N bond linking the nicotinic acid core to the pyran-containing side chain. This approach simplifies the synthesis into three distinct phases:
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Preparation of the Nicotinic Acid Core: A suitably activated 2-substituted nicotinic acid derivative.
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Preparation of the Amine Side Chain: The nucleophilic (Tetrahydro-2H-pyran-4-yl)methanamine.
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Coupling: Formation of the target C-N bond to assemble the final molecule.
The most common and effective precursor for the nicotinic acid core is 2-chloronicotinic acid, where the chloro-substituent serves as an excellent leaving group for subsequent nucleophilic displacement or cross-coupling reactions.[1]
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursors
The efficiency of the overall synthesis is highly dependent on the reliable and scalable preparation of the two primary building blocks.
Synthesis of 2-Chloronicotinic Acid
2-Chloronicotinic acid is a crucial intermediate, and its synthesis from readily available starting materials is well-established.[2][3] One of the most direct methods involves the chlorination of 2-hydroxynicotinic acid, which can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Another common route starts from nicotinic acid-1-oxide.[4]
Caption: Workflow for the synthesis of 2-chloronicotinic acid.
Experimental Protocol: Chlorination of 2-Hydroxynicotinic Acid
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Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxynicotinic acid.
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Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (approx. 5-10 equivalents) to the flask. The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).
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Reaction: Heat the mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice. This hydrolyzes the excess POCl₃.
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Isolation: The product, 2-chloronicotinic acid, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.[5]
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Purity: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.
Synthesis of (Tetrahydro-2H-pyran-4-yl)methanamine
This aliphatic amine is commonly prepared via the reduction of a nitrile or amide precursor.[6] A highly efficient route involves the reduction of tetrahydro-2H-pyran-4-carboxamide using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation of the corresponding nitrile is also a viable industrial-scale method.[6]
Caption: Workflow for the synthesis of the amine side chain.
Experimental Protocol: Reduction of Tetrahydro-2H-pyran-4-carboxamide
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Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄) (approx. 2-3 equivalents) in anhydrous tetrahydrofuran (THF).
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Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of tetrahydro-2H-pyran-4-carboxamide in anhydrous THF to the LiAlH₄ suspension.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
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Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄ and precipitate the aluminum salts.
-
Isolation: Filter the resulting slurry through a pad of celite, washing the filter cake with THF or diethyl ether. Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.
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Purification: The product, (Tetrahydro-2H-pyran-4-yl)methanamine, is a liquid and can be purified by vacuum distillation to yield a colorless liquid.[6]
Core Synthesis: C-N Bond Formation
The formation of the aryl-amine bond is the central step in this synthesis. Several robust methods can be employed, each with distinct mechanistic underpinnings, reaction conditions, and catalyst requirements. The choice of method often depends on substrate compatibility, desired yield, and available laboratory resources.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine ring nitrogen and the carboxylic acid group activates the 2-position, making the chloro-substituent susceptible to direct displacement by an amine nucleophile.[1] This method is often the most straightforward, avoiding the cost and potential toxicity of metal catalysts.
Mechanism: The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-deficient pyridine ring. The subsequent loss of the chloride ion restores aromaticity and yields the final product.[1]
Experimental Protocol:
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Setup: Combine 2-chloronicotinic acid (1 equivalent), (Tetrahydro-2H-pyran-4-yl)methanamine (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃ or Et₃N, 2-3 equivalents) in a high-boiling polar aprotic solvent such as DMF, NMP, or DMSO.
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Reaction: Heat the reaction mixture to a high temperature (typically 120-160 °C) for several hours to overnight. Monitor the reaction by TLC.
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Work-up: Cool the mixture, dilute with water, and acidify with an acid like HCl to a pH of ~4-5.
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Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Strategy 2: Ullmann Condensation (Copper-Catalyzed)
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[7][8] While traditional conditions are harsh, modern protocols using soluble copper salts and ligands allow the reaction to proceed at lower temperatures.[9][10]
Mechanism: The reaction is believed to involve the formation of a copper(I) amide species, which then undergoes oxidative addition with the 2-chloronicotinic acid, followed by reductive elimination to form the C-N bond.[8]
Experimental Protocol:
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Setup: In a sealable reaction vessel, combine 2-chloronicotinic acid (1 equivalent), (Tetrahydro-2H-pyran-4-yl)methanamine (1.2 equivalents), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or a diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents) in a solvent like DMSO or 1,4-dioxane.
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Reaction: Seal the vessel and heat the mixture to 90-120 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and ethyl acetate. Remove the copper catalyst by filtering through celite or by washing with an aqueous ammonia solution.
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Isolation: Separate the aqueous layer and acidify it to precipitate the product. Collect the solid by filtration, wash, and dry.[11]
Strategy 3: Buchwald-Hartwig Amination (Palladium-Catalyzed)
This is a powerful and versatile modern cross-coupling reaction for C-N bond formation.[12] It typically proceeds under milder conditions than the Ullmann reaction and has a very broad substrate scope.[13]
Mechanism: The reaction follows a catalytic cycle involving: (a) oxidative addition of the 2-chloronicotinic acid to a Pd(0) complex, (b) coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex, and (c) reductive elimination to form the product and regenerate the Pd(0) catalyst.[12]
Experimental Protocol:
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Setup: In a flask purged with an inert gas, combine 2-chloronicotinic acid (1 equivalent), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2 equivalents) in an anhydrous solvent such as toluene or 1,4-dioxane.
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Reagent Addition: Add (Tetrahydro-2H-pyran-4-yl)methanamine (1.1 equivalents) to the mixture.
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Reaction: Heat the reaction to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with a suitable solvent, and filter through celite to remove the palladium catalyst.
-
Isolation: Wash the filtrate with water. Acidify the aqueous layer to precipitate the product. Filter, wash with water, and dry.
Comparison of Synthetic Strategies
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation | Buchwald-Hartwig Amination |
| Reaction Type | Addition-Elimination | Copper-Catalyzed Cross-Coupling | Palladium-Catalyzed Cross-Coupling |
| Catalyst | None (or base-catalyzed) | Copper(I) salts (e.g., CuI) | Palladium(0) or (II) precursors |
| Ligands | Not required | Often required (e.g., L-proline, diamines) | Required (e.g., phosphines) |
| Typical Solvents | DMSO, NMP, DMF | DMSO, Dioxane | Toluene, Dioxane |
| Temperature | High (120-160 °C) | Moderate to High (90-140 °C) | Mild to Moderate (80-110 °C) |
| Pros | Simple, catalyst-free, low cost.[1] | Effective for many substrates, less expensive catalyst than Pd.[10] | Mild conditions, high yields, broad functional group tolerance.[12][13] |
| Cons | Requires high temperatures, limited to activated aryl halides. | Often requires high temperatures and long reaction times; catalyst can be difficult to remove.[9] | Expensive catalyst and ligands, requires inert atmosphere. |
Purification and Characterization
Regardless of the synthetic route chosen, the final product must be purified and its identity confirmed.
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Purification: The primary method for purifying the final product, an amphoteric carboxylic acid, is through precipitation by adjusting the pH of an aqueous solution, followed by recrystallization from a suitable solvent like ethanol, isopropanol, or an ethanol/water mixture. If necessary, column chromatography on silica gel can be employed, often using a mobile phase containing a small amount of acetic or formic acid to ensure protonation of the product and prevent streaking.
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Characterization: The structure and purity of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid should be confirmed using standard analytical techniques:
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¹H and ¹³C NMR: To confirm the molecular structure, connectivity, and the ratio of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch, the broad O-H stretch of the carboxylic acid, and the C=O stretch.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
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Conclusion
The synthesis of 2-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid is a multi-step process that hinges on the successful preparation of two key intermediates and their subsequent coupling. While direct SNAr offers a simple and cost-effective route, modern metal-catalyzed methods like the Buchwald-Hartwig amination provide a milder, more versatile, and often higher-yielding alternative. The choice of strategy will depend on the specific requirements of the research or development program, balancing factors such as cost, scale, reaction time, and functional group compatibility. The protocols and analyses presented in this guide offer a solid foundation for any scientist undertaking the synthesis of this and related compounds.
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